![molecular formula C14H15NO2S B2552681 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide CAS No. 2379996-49-1](/img/structure/B2552681.png)

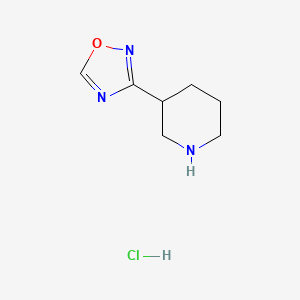

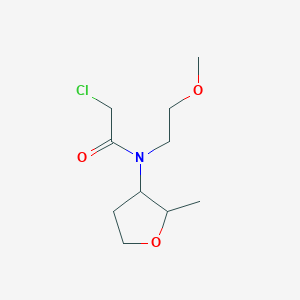

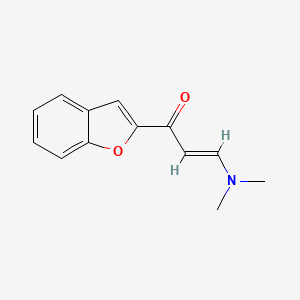

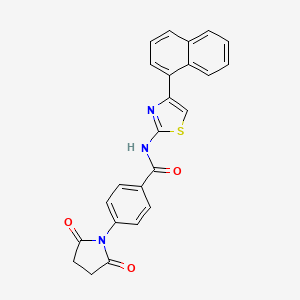

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide" involves various strategies to incorporate furan and thiophene moieties into the desired molecular framework. For instance, a method for synthesizing pyrrolines with a sulfide moiety attached to the 1-pyrroline core has been described, which could be relevant to the synthesis of compounds with similar heteroaromatic groups . Another study reports the synthesis of phenoxypropanamide derivatives starting from difluoronirobenzene, indicating a general approach to incorporating furan structures into complex molecules . Additionally, the synthesis of benzamides with a furoyl-piperazinylmethyl moiety has been achieved, which could provide insights into the synthesis of related furan-containing compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to "N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide" can be characterized using various spectroscopic techniques. For example, the confirmation of synthesized compounds' structures has been performed using IR, 1H-NMR, and EI-MS spectral data . In another study, the molecular structure of a thiourea derivative was elucidated using 1H and 13C{1H} NMR, IR, UV spectroscopy, and single-crystal X-ray crystallography . These techniques are essential for determining the molecular conformation and verifying the presence of specific functional groups in the compound.

Chemical Reactions Analysis

The chemical reactivity of compounds with furan and thiophene groups can be inferred from studies on similar molecules. For example, the reaction of N-propargylic β-enaminones with 4-nitrobenzenesulfenyl chloride followed by nucleophilic cyclization has been shown to produce pyrrolines with aryl sulfide moieties . This indicates that compounds with furan and thiophene groups might undergo similar nucleophilic reactions. The reactivity of such compounds could be further explored in the context of their potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide" would likely be influenced by the presence of the furan and thiophene rings. These heteroaromatic groups can impact the molecule's electron distribution, polarity, and overall reactivity. The studies reviewed do not provide direct data on the physical and chemical properties of the exact compound , but they do offer insights into the properties of structurally related compounds. For instance, the antibacterial and antifungal activities of phenoxypropanamide derivatives containing a furan moiety have been evaluated, suggesting potential bioactive properties . Similarly, the enzyme inhibition activity of benzamides with a furoyl group has been studied, indicating their potential therapeutic applications .

Applications De Recherche Scientifique

Synthetic Pathways and Chemical Reactions

Research on similar furan and thiophene derivatives has led to the development of synthetic pathways and chemical reactions that could be applicable to N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide. For instance, cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes have shown to be intermediates in the phototransposition of cyanothiophens, suggesting potential photochemical applications for similar compounds (Barltrop, Day, & Irving, 1979). Additionally, ZnCl2-catalyzed annulation has been used to construct furan and thiophene units, which are pivotal in synthesizing bioactive compounds, indicating a pathway that could involve N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide in similar syntheses (He, Lou, Yu, & Zhou, 2020).

Photovoltaic and Electronic Applications

Furan and thiophene derivatives have been incorporated into dye-sensitized solar cells (DSSCs), with variations in conjugated linkers affecting device performance. Specifically, derivatives utilizing furan as a conjugated linker have shown significant improvements in solar energy-to-electricity conversion efficiency, indicating the potential for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide in photovoltaic applications (Kim et al., 2011).

Antinociceptive Properties

Research on acetylenic thiophene and furan derivatives has explored their antinociceptive potential, suggesting possible applications in pain management. Such studies highlight the relevance of furan and thiophene derivatives in medical research, potentially extending to compounds like N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide (Goncales et al., 2005).

Polymer Synthesis

The synthesis of novel polymers with thiophenylanilino and furanylanilino backbones indicates the potential of furan and thiophene derivatives in creating high-performance materials. This suggests a role for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide in the development of new polymeric materials with tailored properties (Baldwin et al., 2008).

Corrosion Inhibition

Azomethine-functionalized triazole derivatives have been evaluated for their corrosion inhibition properties, showcasing the potential of heterocyclic compounds in protecting metals against corrosion. This application could be explored for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide, offering insights into its utility in materials science (Murmu et al., 2020).

Propriétés

IUPAC Name |

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-3-4-14(16)15-8-13-7-12(10-18-13)11-5-6-17-9-11/h2,5-7,9-10H,1,3-4,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMMHXXTSJXCAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1=CC(=CS1)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pent-4-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2552598.png)

![2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2552600.png)

![Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate](/img/structure/B2552603.png)

![N-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2552605.png)

![{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol](/img/structure/B2552607.png)

![tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate](/img/structure/B2552609.png)

![5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2552612.png)